Sitoindoside II
Description
Overview of Sitoindoside II in Natural Product Chemistry
This compound is a naturally occurring chemical compound classified as a stigmastane-type steroidal glycoside. foodb.ca Specifically, it is an acyl steryl glycoside, a fatty acid ester of a steroidal glucopyranoside. sigmaaldrich.com The structure of this compound consists of a β-sitosterol backbone linked to a glucose molecule, which is further esterified with an oleoyl (B10858665) group at the 6-O position. avantiresearch.com This unique structure, particularly the oleoyl group, contributes to its distinct biological properties.
The compound is primarily isolated from the roots of Withania somnifera (L.) Dunal, commonly known as Ashwagandha, a plant well-regarded for its rich content of withanolides and other secondary metabolites. nih.gov Beyond Withania somnifera, this compound has also been identified in other plants, including the fruits of Musa paradisiaca (banana) and the aerial parts of Cichorium intybus L. (chicory). sigmaaldrich.comnih.gov In these plants, it exists as a secondary metabolite. The isolation process from plant sources typically involves solvent extraction followed by advanced chromatographic techniques to ensure purity. smolecule.com
Chemically, this compound is characterized by the molecular formula C₅₃H₉₂O₇ and a molecular weight of approximately 841.29 g/mol . sigmaaldrich.com It belongs to a broader class of compounds known as glycowithanolides, which are prevalent in Withania somnifera. scilit.comwisdomlib.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 6-O-oleoyl-sitosteryl-β-D-glucose | avantiresearch.com |
| Synonyms | 3-O-[(6'-O-oleoyl)-ß-D-glucopyranosyl] sitosterol (B1666911); 18:1 sitosteryl glucose | avantiresearch.com |
| Molecular Formula | C₅₃H₉₂O₇ | sigmaaldrich.com |
| Molecular Weight | 841.29 g/mol | sigmaaldrich.com |
| CAS Number | 53657-29-7 | sigmaaldrich.comavantiresearch.com |
| Compound Class | Steroidal Glycoside; Acyl Steryl Glycoside | foodb.casigmaaldrich.com |
Significance in Medicinal Plant Research
This compound is a significant compound in the field of medicinal plant research, largely due to its status as one of the active constituents of Withania somnifera. aditum.orgnih.gov This plant has been a cornerstone of traditional Indian medicine for centuries, and modern phytochemical investigations have sought to identify the specific compounds responsible for its reputed effects. nih.govwikipedia.org Sitoindosides, including this compound, are among the key bioactive molecules isolated from the plant, alongside withanolides and alkaloids. nih.govmdpi.com
Table 2: Selected Research Findings on the Biological Activities of this compound
| Biological Activity | Research Finding | Source |
| Anti-inflammatory | Demonstrates potent anti-inflammatory activity by suppressing pro-inflammatory cytokines and mediators. | |
| Antioxidant | Exhibits strong antioxidant properties, helping to protect cells from oxidative stress and damage. | |
| Immunomodulatory | Enhances the activity of immune cells like macrophages, promoting phagocytosis. | smolecule.com |
| Neuroprotective | Preliminary research indicates potential in protecting neuronal cells from oxidative stress and inflammation. | smolecule.com |
| Anti-cancer | Shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical research. |
Historical Context of Research on this compound and Related Compounds
Research into the chemical constituents of Withania somnifera has a long history, with a significant focus on a class of C-28 steroidal lactones known as withanolides. nih.govnih.gov Over time, investigations expanded to include other classes of compounds, leading to the isolation and characterization of sitoindosides. mdpi.com The term "sitoindoside" was introduced to describe a novel group of acyl steryl glucosides and glycowithanolides from Withania somnifera.
Early research in the late 1980s identified sitoindosides VII and VIII as new acylsterylglucosides and sitoindosides IX and X as new glycowithanolides. scispace.com These studies were pivotal as they not only elucidated the structures of these compounds but also linked them to the anti-stress and immunomodulatory effects traditionally associated with the plant. scilit.comscispace.com For instance, a 1987 study reported on the anti-stress activity of sitoindosides VII and VIII. scispace.com This was followed by research on the immunomodulatory and central nervous system effects of sitoindosides IX and X. scilit.com
These foundational studies paved the way for further exploration of the "glycowithanolides," a group that includes this compound. scilit.com The research distinguished these compounds from the more extensively studied withanolides, like withaferin A. scispace.com The discovery of sitoindosides highlighted the chemical complexity of Withania somnifera and suggested that its biological activity arises from a synergistic interaction of multiple constituents. nih.govscispace.com Subsequent research has continued to explore the diverse biological activities of this family of compounds, including their potential antiviral properties, as seen in molecular docking studies against the main protease of SARS-CoV-2. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEONOMPSMYAQO-JXJRCNQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H92O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53657-29-7 | |
| Record name | Sitoindoside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation, Extraction, and Purification Methodologies for Sitoindoside Ii
Source Identification and Selection for Sitoindoside II Extraction
The primary sources for this compound are specific plants known for their rich phytochemical profiles. The selection of these sources is the critical first step in obtaining the compound.
Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine and a significant source of this compound. scispace.comiosrjournals.org This plant is rich in a class of compounds called withanolides, which also includes various sitoindosides. mdpi.commdpi.com These compounds are found in different parts of the plant, including the roots and leaves. iosrjournals.orgjddtonline.info The presence of this compound, alongside other bioactive molecules like withaferin A and withanolide D, makes Withania somnifera a primary target for extraction. scispace.comnih.gov
Cichorium intybus L., or chicory, is another plant in which this compound has been identified. nih.gov Research has shown that the aerial parts of this plant, when subjected to specific extraction processes, yield a variety of compounds, including this compound. nih.govresearchgate.netresearchgate.net This discovery has broadened the known natural occurrences of this particular glycoside.
Beyond Withania somnifera and Cichorium intybus, this compound and related compounds have been reported in other plant species. For instance, sitoindosides I and II were previously reported from Musa paradisiaca. nih.gov The related compound, Sitoindoside I, has been isolated from Breynia fruticosa, Walsura yunnanensis, and Ligularia dolichobotrys. nih.gov These findings suggest a wider distribution of sitoindosides in the plant kingdom than initially documented.
Cichorium intybus L.
Extraction Techniques
Once a suitable plant source is selected, the next crucial step is the extraction of this compound. This involves using solvents and, more recently, advanced methods to efficiently draw out the desired compound from the plant material.
Traditional and widely used methods for extracting sitoindosides and other withanolides from plant materials rely on solvents. Methanol (B129727) and ethanol (B145695) are commonly employed due to their effectiveness in dissolving these compounds. mdpi.com
For instance, a methanolic extract of the fruits of W. somnifera is used to purify withanamides, a class of compounds structurally related to sitoindosides. mdpi.com Similarly, the ethanolic extract of the aerial parts of Cichorium intybus has been successfully used to isolate this compound. nih.govresearchgate.netresearchgate.net The choice of solvent is critical and often depends on the polarity of the target compounds. mdpi.com Studies have explored various solvent compositions, such as different ratios of methanol and water, to optimize the extraction of withanolides. google.com For example, a 60:40 mixture of methanol and water has been found to be optimal for extracting withaferin-A from fresh Withania somnifera leaves. google.com
The general process involves soaking the powdered plant material in the chosen solvent, followed by filtration and concentration of the extract. jddtonline.info Further purification is then carried out using chromatographic techniques.
To improve efficiency and reduce the use of organic solvents, advanced extraction techniques have been developed. These methods offer advantages in terms of extraction time and yield. mdpi.com
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which accelerates the extraction process. MAE has been shown to be significantly faster and requires less solvent compared to conventional methods like Soxhlet extraction for obtaining withanolides from Withania somnifera. innovareacademics.inresearchgate.net
Ultrasound-Assisted Solvent Extraction (UASE): UASE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and improving solvent penetration into the plant material. This method also offers higher yields and shorter extraction times. mdpi.com
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is considered a "green" technology due to the use of a non-toxic and environmentally friendly solvent. It has been effectively used for the extraction of sesquiterpene lactones from Cichorium intybus roots. mdpi.com
Following extraction, purification is essential to isolate this compound from the crude extract. This is typically achieved through various chromatographic techniques, such as column chromatography over silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC). mdpi.comjddtonline.info The purity of the isolated compound is then confirmed using analytical methods like Thin-Layer Chromatography (TLC) and spectroscopic analysis. jddtonline.info
Solvent-Based Extraction (e.g., Ethanol, Methanol)
Purification Strategies
The purification of this compound from its natural sources is a multi-step process that relies on the compound's specific physicochemical properties. After initial extraction from plant material, typically using solvents like ethanol or methanol, a series of chromatographic techniques are employed to isolate the compound from a complex mixture of other phytochemicals. biocrick.com The strategies are designed to separate this compound based on its polarity, size, and affinity for different chromatographic media.
Chromatographic Separation Techniques
Chromatography is the cornerstone for the isolation and purification of this compound. A combination of different chromatographic methods is often necessary to achieve a high degree of purity. The process generally starts with low-resolution techniques for crude fractionation, followed by high-resolution methods for final polishing.
Column chromatography (CC) serves as a primary and essential step in the purification of this compound from crude plant extracts. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed within a column.
Research Findings: In studies involving the isolation of compounds from the ethanolic extract of the aerial parts of Cichorium intybus (chicory), silica gel column chromatography was instrumental. nih.govnih.gov The crude extract was subjected to a silica gel column, and elution was performed using a solvent gradient. This process yielded several fractions, one of which contained this compound. nih.govnih.gov Similarly, crude mixtures from Withania somnifera extracts are often fractionated on silica gel columns (230–400 mesh). The separation is typically achieved using a gradient of ethyl acetate (B1210297) in hexane (B92381). Monitoring of the collected fractions, often by Thin Layer Chromatography (TLC), allows for the identification of those containing the target compound.
Table 1: Column Chromatography Parameters for this compound Isolation
| Parameter | Description | Source(s) |
| Stationary Phase | Silica gel (230-400 mesh) | nih.gov |
| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexane (e.g., 10% to 50%) | |
| Application | Initial fractionation of crude ethanolic or methanolic extracts | nih.gov |
| Outcome | Separation of the crude extract into multiple fractions, concentrating this compound in specific fractions | biocrick.comnih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification and quantification of this compound in various extracts. It offers high resolution and sensitivity, making it ideal for confirming the presence of the compound and assessing its purity.
Research Findings: HPLC analysis is a standard method for analyzing Ashwagandha (Withania somnifera) root extracts to confirm the presence of various sitoindosides, including this compound. googleapis.com The technique is also used to analyze withanolides and other related compounds. acs.org Reversed-phase HPLC methods are commonly developed for the simultaneous analysis of multiple structurally similar compounds from plant extracts. acs.org While primarily an analytical tool in this context, the data from HPLC is crucial for optimizing preparative purification methods. A typical HPLC system can provide a clean baseline and excellent resolution of marker peaks from a crude extract. jchps.com
Table 2: HPLC in the Analysis of this compound and Related Compounds
| Parameter | Description | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | acs.org |
| Application | Qualitative and quantitative analysis of this compound in plant extracts | googleapis.com |
| Detection | Photodiode Array (PDA) is often used for profiling extract compositions | acs.org |
| Significance | Confirms the presence and helps determine the purity of this compound, guiding the purification process | googleapis.comacs.org |
For obtaining highly pure this compound, particularly for research and analytical standard preparation, semi-preparative reverse-phase HPLC is employed. This method works on the same principles as analytical HPLC but uses larger columns and can handle higher sample loads (in the milligram to gram range), allowing for the collection of purified fractions. metwarebio.com
Research Findings: While specific protocols for the semi-preparative HPLC of this compound are proprietary or detailed within specific research papers, the general methodology is widely applied for the purification of natural products. metwarebio.comnih.gov After initial purification by column chromatography, the enriched fractions containing this compound would be subjected to semi-preparative RP-HPLC. This step is effective at separating the target compound from closely related impurities that were not removed by lower-resolution techniques. nih.gov The technique provides high yields of purified product with purity levels often exceeding 95%. metwarebio.com
Table 3: General Application of Semi-Preparative HPLC for Natural Product Purification
| Parameter | Description | Source(s) |
| Column Type | Typically a C18 reverse-phase column with a larger internal diameter (e.g., 10-25 mm) | metwarebio.com |
| Sample Load | Milligram to gram range | metwarebio.com |
| Goal | High-resolution purification to isolate the target compound from closely related impurities | nih.gov |
| Outcome | Collection of highly pure fractions of the target compound | metwarebio.comnih.gov |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively during the isolation process of this compound. ijrar.orgwikipedia.org Its primary roles are to monitor the progress of column chromatography separations and to identify which fractions contain the target compound. researchgate.net
Research Findings: TLC is used to check the composition of fractions collected from column chromatography. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the components separate based on their polarity. The resulting spots can be visualized, often under UV light or by using a staining reagent. wikipedia.org The retention factor (Rf) value of the spots is compared to that of a known standard of this compound to identify the correct fractions. Commercial preparations of this compound often state their purity as being greater than 99% as determined by TLC, highlighting its importance as a quality control tool. sigmaaldrich.com
Table 4: Role of Thin Layer Chromatography (TLC) in this compound Purification
| Parameter | Description | Source(s) |
| Stationary Phase | A plate coated with a thin layer of an adsorbent, typically silica gel 60 F254 | jchps.com |
| Mobile Phase | A solvent or mixture of solvents (e.g., Chloroform:Methanol mixtures) | |
| Application | Monitoring fractions from column chromatography; Preliminary identification of compounds; Purity assessment | wikipedia.orgresearchgate.net |
| Visualization | UV light or staining reagents (e.g., Ce-Mo stain) | wikipedia.org |
Sephadex LH-20 is a versatile chromatography medium used for the separation of small biomolecules based on their size (size-exclusion) and polarity (partition chromatography) in organic solvents. sigmaaldrich.comcytivalifesciences.com It is particularly effective for purifying lipids, steroids, and other natural products. avantorsciences.com
Research Findings: Sephadex LH-20 is prepared by hydroxypropylating dextran, which gives the matrix both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This dual nature allows for effective separation of compounds in a wide range of solvents. In the context of isolating compounds similar to this compound, such as Sitoindoside I, Sephadex LH-20 has been used as a key purification step after initial fractionation on a silica gel column. The enriched fractions are passed through a Sephadex LH-20 column to remove remaining impurities, taking advantage of molecular sizing and partitioning effects to achieve further purification. researchgate.net
Table 5: Application of Sephadex LH-20 in Natural Product Isolation
| Parameter | Description | Source(s) |
| Matrix | Hydroxypropylated cross-linked dextran | cytivalifesciences.comresearchgate.net |
| Separation Principle | Size exclusion and partition chromatography | sigmaaldrich.comcytivalifesciences.com |
| Application | Purification of fractions containing steroids, lipids, and other small biomolecules | avantorsciences.comresearchgate.net |
| Typical Use | A polishing step after initial column chromatography to separate closely related species | avantorsciences.com |
Thin Layer Chromatography (TLC)
Other Purification Approaches
Beyond conventional column chromatography, several other sophisticated purification techniques are instrumental in isolating this compound with high purity. These methods offer alternative or complementary strategies by capitalizing on different separation principles.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification stages of this compound. nih.gov It is frequently used after initial fractionation by methods like column chromatography. For instance, after preliminary separation on silica gel and Sephadex columns, fractions can be subjected to semi-preparative HPLC. nih.gov This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, commonly a C18 column for this compound, to achieve high resolution and speed. nih.gov
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that uniquely avoids the use of a solid support matrix. wikipedia.orgresearchgate.net This minimizes the potential for irreversible adsorption and degradation of the analyte. wikipedia.org The separation is based on the partitioning of the compound between two immiscible liquid phases, which are held in place by centrifugal force. wikipedia.orgresearchgate.net The selection of a suitable two-phase solvent system is paramount for successful separation. aocs.org HSCCC is particularly advantageous for processing complex natural product extracts and can be scaled for larger quantities. mdpi.com The technique has been successfully applied to the isolation of various glycosides and other natural products. researchgate.netresearchgate.net
Preparative Thin-Layer Chromatography (pTLC)
For smaller-scale purification, Preparative Thin-Layer Chromatography (pTLC) offers a simple and effective method. rochester.edu In this technique, the sample is applied as a band onto a thick layer of adsorbent, typically silica gel, on a glass plate. rochester.edu The plate is then developed in a suitable solvent system, and the separated bands are visualized. The band corresponding to this compound is physically scraped from the plate, and the compound is then eluted from the adsorbent with a strong solvent. rochester.edu This method is often used to further purify fractions obtained from column chromatography. researchgate.netresearchgate.net
Crystallization
Crystallization is a non-chromatographic technique that can yield highly pure compounds. google.comnih.gov This method relies on the principle of differential solubility. nih.gov A supersaturated solution of the impure compound is prepared in a suitable solvent or solvent mixture, and as it cools or the solvent evaporates, the compound with the lower solubility crystallizes out, leaving impurities behind in the mother liquor. nih.govscielo.br For glycosides, methanol or ethanol-based solvent systems are often employed. nih.govscielo.br Re-crystallization, the process of dissolving the obtained crystals and crystallizing them again, can further enhance purity. researchgate.net This technique is valuable for obtaining a final product of high purity, which is also ideal for structural analysis methods like X-ray crystallography.
Table 1: Overview of this compound Purification Methodologies
| Purification Technique | Separation Principle | Primary Advantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Adsorption or partition between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution, speed, and sensitivity. | Final purification of small to moderate sample quantities. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition between two immiscible phases without a solid support. wikipedia.org | No irreversible adsorption, high sample recovery, and scalability. wikipedia.orgmdpi.com | Isolation from complex mixtures and large-scale separations. |
| Preparative Thin-Layer Chromatography (pTLC) | Adsorption on a planar surface of a solid adsorbent. byjus.com | Simplicity, low cost, and speed for small quantities. researchgate.net | Purification of fractions from other chromatographic steps. |
| Crystallization | Differential solubility in a given solvent system. nih.gov | Can yield very high purity crystalline material; cost-effective. | Final purification step to obtain a highly pure solid product. |
Structural Elucidation and Characterization Techniques of Sitoindoside Ii
Spectroscopic Methods for Structural Confirmation
Spectroscopy is the primary toolset for elucidating the structure of an unknown compound. By interacting with molecules in different ways, various spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum shows the number of non-equivalent carbons and their chemical nature (e.g., alkyl, alkene, carbonyl). For Sitoindoside II, the ¹H NMR spectrum would show characteristic signals for the steroidal backbone of β-sitosterol, the sugar protons of the glucose unit, and the long aliphatic chain of the oleoyl (B10858665) group, including a distinctive signal for the vinylic protons of the double bond. libretexts.org The ¹³C NMR spectrum complements this by providing the carbon shifts for all 53 carbons in the molecule.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms.
COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the sterol, glucose, and fatty acid moieties.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.
HMBC is crucial for connecting the individual building blocks. It shows correlations between protons and carbons that are two or three bonds away. This technique would be used to confirm the attachment of the glucose unit to the C-3 position of the β-sitosterol core and to verify that the oleoyl group is esterified to the C-6' position of the glucose moiety.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Moieties of this compound Note: Exact shifts can vary based on solvent and experimental conditions. carlroth.compitt.edu
| Position | Representative ¹³C Shift (δ) | Representative ¹H Shift (δ) | Substructure |
|---|---|---|---|
| C-3 | ~79.9 | ~3.55 (m) | β-Sitosterol |
| C-5 | ~140.8 | - | |
| C-6 | ~121.7 | ~5.35 (d) | |
| C-1' | ~101.2 | ~4.38 (d) | Glucose |
| C-6'a | ~64.8 | ~4.45 (dd) | |
| C-6'b | ~4.25 (dd) | ||
| C-1'' (C=O) | ~174.5 | - | Oleoyl Chain |
| C-9'' | ~129.8 | ~5.34 (m) | |
| C-10'' | ~130.0 | ~5.34 (m) |
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, which allows for the determination of the molecular formula (C₅₃H₉₂O₇ for this compound). avantiresearch.com
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides crucial structural information by showing how the molecule breaks apart. chemguide.co.ukuni-saarland.de In the case of this compound, the key fragmentation events would involve the cleavage of the glycosidic bond between the sitosterol (B1666911) and glucose units and the ester bond linking the oleoyl chain to the glucose.
Key Predicted Fragmentation Pathways:
Loss of the Oleoyl Chain: Cleavage of the ester linkage would result in the loss of the oleic acid residue, leading to a prominent fragment corresponding to the sitosteryl-glucoside cation.
Loss of the Entire Glycoside Moiety: Cleavage of the C3-O glycosidic bond would result in a fragment ion corresponding to the β-sitosterol aglycone.
Cleavage of the Sugar Ring: Fragmentation within the glucose ring itself can also occur.
Table 2: Predicted Mass Spectrometry Fragments for this compound Based on molecular formula C₅₃H₉₂O₇, Molecular Weight: 841.29 g/mol ajgreenchem.comresearchgate.net
| m/z (Mass/Charge) | Identity | Fragmentation Event |
|---|---|---|
| 841.7 [M+H]⁺ or 863.7 [M+Na]⁺ | Molecular Ion | Intact molecule with proton or sodium adduct |
| 577.5 | [M - Oleic Acid + H]⁺ | Loss of the oleoyl group |
| 415.4 | [β-Sitosterol + H]⁺ | Loss of the oleoyl-glucoside moiety |
| 397.4 | [β-Sitosterol - H₂O + H]⁺ | Loss of the oleoyl-glucoside moiety and one water molecule from the sterol |
| 283.3 | [Oleic Acid + H]⁺ | Fragment corresponding to the acyl chain |
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. It is particularly useful for identifying the types of chemical bonds present. scirp.org For this compound, the IR spectrum would confirm the presence of key functional groups. repec.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxyl groups (on glucose) |
| ~2925 and ~2850 | C-H stretch | Aliphatic chains (sterol and oleoyl) |
| ~1735 | C=O stretch | Ester carbonyl |
| ~1640 | C=C stretch | Alkene (in sterol and oleoyl chain) |
| ~1160 and ~1050 | C-O stretch | Glycosidic and ester linkages |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. researchgate.netmsu.edu Since this compound lacks an extensive system of conjugated double bonds (a chromophore), it does not absorb strongly in the visible or near-UV range. Its UV spectrum is expected to show only end-absorption at shorter wavelengths (typically below 220 nm) due to the isolated double bonds and carbonyl group. msu.edu
Mass Spectrometry (MS) and Fragmentation Studies
Chromatographic Techniques for Purity Assessment
Once the structure of this compound is confirmed, chromatographic techniques are essential to determine the purity of the isolated or synthesized sample. Purity of >99% is often required for reliable biological studies. avantiresearch.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net For purity assessment of this compound, a reversed-phase HPLC method is typically employed. The sample is injected into a column packed with a nonpolar stationary phase (like C18), and a polar mobile phase is used to elute the components. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature. A pure sample of this compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities. jchps.com
UHPLC is an evolution of HPLC that uses smaller particle sizes in the column packing material (<2 µm), allowing for much faster analysis times and higher resolution. acs.orgnih.gov When coupled with a Photodiode Array (PDA) detector, this system becomes exceptionally powerful. A PDA detector acquires an entire UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis, where the spectra across a single peak are compared. nih.gov If the peak is pure (i.e., consists of only one compound), the spectra will be identical. Spectral differences across a peak would indicate the co-elution of an impurity, a problem that might be missed by a standard single-wavelength UV detector. acs.orgresearchgate.net
Table 4: Typical UHPLC-PDA Method Parameters for Steryl Glycoside Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., increasing % of Mobile Phase B over time) |
| Flow Rate | ~0.3 - 0.5 mL/min |
| Column Temperature | ~30 - 40 °C |
| PDA Detection | Scan from 200-400 nm; monitor at ~210 nm |
Analytical High-Performance Liquid Chromatography (HPLC)
Advanced Analytical Approaches in Characterization
The definitive structural elucidation and characterization of this compound, a complex steryl glucoside, has been accomplished through the application of a suite of advanced analytical techniques. These methods provide detailed insights into its molecular framework, connectivity, and stereochemistry. Key among these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used in tandem to provide a comprehensive structural picture.
Initial isolation of this compound from plant sources, such as Aglaia argentea and Withania somnifera, is typically achieved through solvent extraction followed by chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC). cmu.ac.th Once purified, the compound's identity is confirmed through rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) NMR experiments are crucial for piecing together its intricate structure.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound reveals characteristic signals for the steroidal backbone, the glucose moiety, and the oleoyl group. For instance, the anomeric proton of the β-D-glucose unit is a key indicator.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on all the carbon atoms within the molecule, including the steroidal skeleton, the sugar ring, and the fatty acid chain. The chemical shifts are indicative of the chemical environment of each carbon.
2D-NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, helping to identify adjacent protons within the spin systems of the glucose and oleoyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining long-range correlations between protons and carbons. For this compound, it confirms the attachment of the oleoyl group to the C-6' position of the glucose unit through the observation of a correlation between the H-6' protons of the glucose and the C-1'' carbonyl carbon of the oleate (B1233923). cmu.ac.th It also confirms the linkage of the entire glucoside unit to the C-3 position of the β-sitosterol backbone.
The molecular formula of this compound has been established as C₅₃H₉₂O₇ through NMR data. cmu.ac.th
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of sitoindostoindoside II, further corroborating the structure elucidated by NMR.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns observed in MS/MS experiments are characteristic of the compound's structure. For instance, a common fragmentation involves the loss of the oleoyl group and the glucose moiety, resulting in a fragment corresponding to the β-sitosterol aglycone. A specific fragmentation pattern of [M+Na]⁺ m/z 863.4 → 341.2 has been reported, which confirms the structural integrity.
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the ester linkage, olefinic (C=C) bonds, and ether (C-O) linkages, consistent with its proposed structure. cmu.ac.th
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is not only used for purification but also for the identification and quantification of this compound in plant extracts. nih.gov A developed Ultra-High-Performance Liquid Chromatography (UHPLC)-Photodiode Array (PDA) method has been validated for the simultaneous determination of sitoindosides and withanolides. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of the intact glycoside due to its low volatility, GC-MS can be used to analyze the fatty acid component after hydrolysis.
The combination of these advanced analytical approaches provides a robust and detailed characterization of this compound, confirming its identity as 6'-O-oleoyl-β-D-glucoside of β-sitosterol. cmu.ac.th
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Observation | Interpretation | Reference |
| ¹H-NMR | Anomeric proton signal | Confirms β-D-glucose configuration | |
| ¹³C-NMR | ~29 distinct signals | Corresponds to the carbon skeleton | cmu.ac.th |
| HMBC | Correlation between H-6' and C-1'' | Confirms oleoyl group at C-6' of glucose | cmu.ac.th |
| HR-MS | C₅₃H₉₂O₇ | Elemental composition | cmu.ac.th |
| MS/MS | [M+Na]⁺ m/z 863.4 → 341.2 | Confirms structural integrity and fragmentation | |
| IR | Bands for -OH, C=O, C=C, C-O | Presence of hydroxyl, carbonyl, olefinic, and ether functional groups | cmu.ac.th |
Biosynthesis and Metabolic Pathways of Sitoindoside Ii
Precursor Pathways: Mevalonate (B85504) (MVA) and 2-C-Methyl-D-Erythritol-4-Phosphate (MEP)
The biosynthesis of Sitoindoside II, like other terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants employ two distinct pathways to generate these fundamental building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govrsc.orgnih.gov
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. libretexts.org A series of phosphorylation and decarboxylation reactions subsequently convert mevalonate into IPP. libretexts.org This pathway is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. nih.govresearchgate.net
Conversely, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org This pathway is the primary source of monoterpenes, diterpenes, and carotenoids. rsc.orggenome.jp While both pathways can operate independently, there is evidence of metabolic crosstalk between them. nih.gov For the biosynthesis of steroidal glycosides like sitoindosides, the MVA pathway is considered the predominant route for providing the initial precursors. researchgate.netresearchgate.netoup.com
Involvement of Key Enzymes in Sitoindoside Biosynthesis
The journey from the basic C5 units to the complex structure of this compound is orchestrated by a series of specific enzymes. Key among these are squalene (B77637) synthase, cycloartenol (B190886) synthase, and enzymes involved in fatty acid biosynthesis.
Squalene Synthase (SQS)
Squalene synthase (SQS) represents a critical branch point in terpenoid biosynthesis, catalyzing the first committed step towards sterol and triterpenoid (B12794562) synthesis. wikipedia.orgnih.gov This enzyme facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, to form squalene (C30). wikipedia.orgnih.govfrontiersin.org This reaction is a two-step process that consumes NADPH and proceeds through a presqualene pyrophosphate (PSPP) intermediate. wikipedia.org As SQS diverts the metabolic flux from the general isoprenoid pathway specifically towards sterol biosynthesis, its activity is a key regulatory point. nih.govnih.gov Studies on Withania somnifera, a plant known to produce sitoindosides, have identified and characterized the SQS gene, highlighting its importance in the biosynthesis of withanolides, a class of compounds that includes sitoindosides. nih.govfrontiersin.org
Cycloartenol Synthase (CAS)
Following the formation of squalene, it undergoes epoxidation to form 2,3-oxidosqualene (B107256), the substrate for the next crucial enzyme, cycloartenol synthase (CAS). nih.govplos.org CAS belongs to the family of oxidosqualene cyclases (OSCs) and catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. nih.govplos.orgwikipedia.org This reaction is a pivotal step that establishes the fundamental tetracyclic steroidal skeleton. nih.gov Cycloartenol serves as the primary precursor for the biosynthesis of phytosterols (B1254722) and, by extension, steroidal glycosides like sitoindosides in plants. plos.orgnih.gov The functional importance of CAS in the biosynthesis of withanolides has been validated through gene silencing and overexpression studies in Withania somnifera. plos.org
Fatty Acid Biosynthesis Enzymes (e.g., Oleoyl (B10858665) Desaturase)
A distinguishing feature of this compound is the presence of an oleoyl group attached to the glucose moiety. smolecule.comavantiresearch.com This necessitates the involvement of fatty acid biosynthesis and subsequent acylation reactions. The synthesis of fatty acids, such as oleic acid, occurs in the cytosol through a series of reactions initiated by the carboxylation of acetyl-CoA to malonyl-CoA. aocs.orgslideshare.netslideshare.net The fatty acid synthase (FAS) complex then catalyzes the iterative elongation of the fatty acid chain. wikipedia.org
The formation of oleic acid specifically requires the action of a desaturase enzyme, such as oleoyl desaturase, which introduces a double bond into the stearoyl-ACP precursor. The final step in the formation of the oleoyl moiety of this compound would involve the esterification of oleic acid (or its activated form, oleoyl-CoA) to the 6-hydroxyl group of the glucose unit of a sitosterol (B1666911) glucoside precursor.
Integration within Steroidal Glycoside Biosynthetic Branches
The biosynthesis of this compound is intricately woven into the broader metabolic network of steroidal glycosides. The pathway diverges from general phytosterol biosynthesis at the level of 24-methylenecholesterol, which is considered a key intermediate leading to the withanolide biosynthetic branch, from which sitoindosides are derived. nih.govresearchgate.net This metabolic branching point highlights the partitioning of common precursors into different classes of steroidal compounds. nih.gov
The synthesis of the aglycone portion, a derivative of β-sitosterol, follows the established route of phytosterol biosynthesis from cycloartenol. nih.gov Subsequent modifications, including hydroxylation, oxidation, and glycosylation, lead to the formation of various steroidal saponins (B1172615) and glycosides. researchgate.netnih.gov The final steps in this compound biosynthesis would involve the glycosylation of the sitosterol-like aglycone, followed by the specific acylation with an oleoyl group. nih.gov
Transcriptional Regulation of Biosynthetic Genes
The production of this compound and related compounds is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, including those for SQS and CAS, is influenced by various factors, including developmental cues and environmental stimuli. tandfonline.com
Table of Key Enzymes and Genes
| Enzyme | Gene (in Withania somnifera) | Function |
|---|---|---|
| Squalene Synthase | WsSQS | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.govfrontiersin.org |
| Cycloartenol Synthase | WsCAS | Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. plos.org |
| 3-hydroxy-3-methylglutaryl-CoA reductase | WsHMGR | A key regulatory enzyme in the MVA pathway. oup.com |
| 1-deoxy-D-xylulose-5-phosphate synthase | WsDXS | A key regulatory enzyme in the MEP pathway. oup.com |
Pharmacological Activities and Underlying Mechanisms of Action of Sitoindoside Ii Preclinical Studies
Neuropharmacological Activities
Sitoindoside II, often studied as part of a mixture of sitoindosides (VII-X) and withaferin A, has demonstrated significant neuropharmacological effects in animal models. scite.ai These activities point towards its potential to mitigate stress, protect neural circuits, and enhance cognitive functions.
This compound, as a constituent of Withania somnifera extracts, contributes to the plant's well-documented anti-stress and adaptogenic properties. scite.airesearchgate.net Adaptogens are substances that increase the state of non-specific resistance in an organism, helping it to counteract and adapt to adverse physical, chemical, or biological stressors. Preclinical studies have shown that sitoindosides can produce significant anti-stress activity. scite.aiscispace.com
In animal models, these compounds have been observed to attenuate the biochemical markers associated with stress. For instance, they can prevent the stress-induced increases in adrenal gland weight and normalize levels of plasma cortisol and blood glucose that are typically altered during a stress response. researchgate.net This modulation of the hypothalamic-pituitary-adrenal (HPA) axis is a key mechanism of adaptogenic activity. bonza.dog By stabilizing the body's stress response system, this compound helps in maintaining physiological homeostasis under stressful conditions. researchgate.netbonza.dog
| Experimental Model | Observed Effect | Biochemical Marker Modulation |
| Cold Restraint Stress | Reversion of adrenal gland weight increase | Prevention of adrenal ascorbic acid and cortisol content changes |
| Swim Endurance Test | Improved swim duration | Restoration of plasma cortisol, blood glucose, and triglyceride levels |
A significant aspect of this compound's neuropharmacological profile is its neuroprotective capacity, primarily mediated through its antioxidant effects. tums.ac.irresearchgate.net Neuronal cells are particularly vulnerable to oxidative damage due to their high rate of oxygen consumption and lipid-rich membranes. mdpi.com Oxidative stress is a key pathological factor in a range of neurodegenerative conditions. frontiersin.org
Active principles from Withania somnifera, including sitoindosides, have been shown to bolster the brain's antioxidant defense systems. tums.ac.ir In preclinical models, they enhance the activity of major free-radical scavenging enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) in the frontal cortex and striatum of the rat brain. tums.ac.irresearchgate.net By reducing lipid peroxidation and scavenging reactive oxygen species (ROS), these compounds protect neurons from oxidative damage and subsequent cell death (apoptosis). tums.ac.irmdpi.com This mechanism involves down-regulating the production of nitric oxide and suppressing the activation of stress-related enzymes, thereby preserving neuronal integrity. researchgate.net
| Enzyme/Process | Effect of Sitoindoside Administration | Underlying Mechanism |
| Superoxide Dismutase (SOD) | Increased activity | Enhanced scavenging of superoxide radicals |
| Catalase (CAT) | Increased activity | Improved detoxification of hydrogen peroxide |
| Glutathione Peroxidase (GPX) | Augmented activity | Increased reduction of hydrogen peroxide and lipid hydroperoxides |
| Lipid Peroxidation | Reduced levels | Protection of neuronal membranes from oxidative damage |
This compound and related compounds have demonstrated notable nootropic, or cognition-enhancing, effects in preclinical studies. scispace.com These properties are particularly relevant for age-related cognitive decline and memory deficits. nih.gov In animal models, administration of sitoindosides augmented learning acquisition and memory retention in both young and old rats. scispace.com
One of the experimental models used to test these effects is the scopolamine-induced amnesia model. mdpi.com Scopolamine (B1681570) is a drug that blocks cholinergic signaling, leading to memory impairment. mdpi.com Extracts containing sitoindosides have been shown to reverse the cognitive deficits induced by agents like scopolamine and ibotenic acid, suggesting a potent memory-improving effect. nih.gov The increase in cortical muscarinic acetylcholine (B1216132) receptor capacity might partly explain these cognition-enhancing and memory-improving effects. tums.ac.irnih.gov
The neuropharmacological activities of this compound are also linked to its ability to modulate key neurotransmitter systems in the brain, particularly the cholinergic and GABAergic systems. bonza.dogtums.ac.ir Proper functioning of these systems is crucial for cognition, mood regulation, and stress management.
Preclinical research indicates that sitoindosides can influence cholinergic signaling. researchgate.net They have been found to slightly enhance the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, in some brain regions like the lateral septum and globus pallidus, while decreasing its activity in others. scispace.com Furthermore, extracts containing these compounds have been shown to increase choline (B1196258) acetyltransferase (ChAT) activity, which is involved in acetylcholine synthesis, and boost the capacity of cortical muscarinic acetylcholine receptors. nih.govmdpi.com This modulation of the cholinergic system is a likely contributor to the observed memory-enhancing effects. tums.ac.irnih.gov There is also evidence to suggest a GABA-mimetic effect, which would contribute to the anxiolytic and calming properties by enhancing GABAergic signaling, although this is less specifically defined for this compound itself. scite.aibonza.dog
The combined neuroprotective, antioxidant, and neurotransmitter-modulating effects of this compound suggest its potential relevance in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. scite.aismolecule.com While direct clinical evidence is lacking, preclinical models provide valuable insights. Neurodegeneration is characterized by the progressive loss of neuronal structure and function, often involving oxidative stress, inflammation, and protein aggregation. nih.govfrontiersin.org
In animal models of Alzheimer's disease, extracts containing sitoindosides have been shown to reverse cognitive deficits and the reduction in cholinergic markers. nih.gov By protecting against oxidative damage, reducing inflammation, and supporting cholinergic function, these compounds address several pathological mechanisms of the disease. tums.ac.irnih.gov For instance, withanolides, which are structurally related to sitoindosides, have been shown to promote the regeneration of axons and dendrites and restore synapses in mouse models. nih.gov Similarly, in models of Parkinson's disease, which involves the loss of dopaminergic neurons, the antioxidant properties of these compounds are considered beneficial. scite.aimdpi.com
Modulation of Neurotransmitter Systems (e.g., GABAergic, Cholinergic)
Immunomodulatory Effects
In addition to its effects on the central nervous system, this compound exhibits significant immunomodulatory activity. smolecule.commdpi.com This involves regulating the activity of the immune system to enhance host defense. scispace.com Preclinical studies have demonstrated that sitoindosides IX and X, which are closely related to this compound, can produce statistically significant mobilization and activation of peritoneal macrophages. scispace.com
Enhancement of Immune Responses
Preclinical evidence suggests that this compound can enhance immune responses. Research indicates that sitoindosides, including this compound, contribute to the immunomodulatory activity of Withania somnifera. smolecule.comworldwidejournals.com These compounds have been shown to modulate the body's defense mechanisms, which is crucial for protecting against pathogens.
Macrophage Activation and Phagocytosis
This compound has been shown to play a role in the activation of macrophages, which are critical cells of the innate immune system responsible for phagocytosis—the process of engulfing and eliminating pathogens and cellular debris. smolecule.comescholarship.org Studies have demonstrated that a mixture of sitoindosides IX and X, which are structurally related to this compound, can mobilize and activate peritoneal macrophages, leading to enhanced phagocytosis and increased activity of lysosomal enzymes. scispace.comresearchgate.net This activation of macrophages is a key component of the innate immune response. Some research indicates that certain compounds can stimulate macrophage activity, leading to an increase in phagocytosis and the formation of vacuoles. nih.gov
Table 1: Effect of Sitoindosides on Macrophage Activity
| Compound/Extract | Effect |
| Sitoindosides IX and X | Mobilization and activation of peritoneal macrophages |
| Sitoindosides IX and X | Enhanced phagocytosis |
| Sitoindosides IX and X | Increased lysosomal enzyme activity |
Modulation of Lymphocyte Proliferation
The modulation of lymphocyte proliferation is another important aspect of the immunomodulatory effects of this compound. Lymphocytes, including T cells and B cells, are key players in the adaptive immune response. mdpi.com Preclinical studies have shown that extracts of Withania somnifera, containing sitoindosides, can enhance the proliferation of lymphocytes in response to mitogens. scispace.comresearchgate.net This suggests that this compound may contribute to the strengthening of adaptive immunity by promoting the expansion of lymphocyte populations necessary for a targeted immune response. Specifically, treatment with Withania extracts has been found to significantly stimulate the proliferation of splenocytes, bone marrow cells, and thymocytes. scispace.comresearchgate.net
Anti-inflammatory Mechanisms
This compound has demonstrated significant anti-inflammatory properties in preclinical models. Its mechanisms of action involve the inhibition of key inflammatory molecules and signaling pathways.
Inhibition of Pro-inflammatory Cytokines
A key anti-inflammatory mechanism of this compound is its ability to suppress the production of pro-inflammatory cytokines. smolecule.com These signaling molecules, such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in orchestrating the inflammatory response. sinobiological.comtermedia.pl Research has shown that aqueous extracts of Withania somnifera, which contain sitoindosides, can inhibit the production of IL-1 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. worldwidejournals.com This inhibition of pro-inflammatory cytokines helps to dampen the inflammatory cascade. mdpi.com
Table 2: Inhibition of Pro-inflammatory Cytokines by Withania somnifera Aqueous Fraction (WSAF)
| Cytokine | Effect of WSAF on LPS-stimulated Macrophages |
| Interleukin-1 (IL-1) | Dose-dependent inhibition of production |
| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of production |
Modulation of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation is a key aspect of the anti-inflammatory effects of this compound. mdpi.com NF-κB controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes. researchgate.net Preclinical studies have indicated that extracts containing sitoindosides can inhibit the activation of the NF-κB pathway. By preventing the activation of NF-κB, this compound can effectively downregulate the expression of a wide range of inflammatory mediators, thereby exerting a broad anti-inflammatory effect. nih.gov
Antioxidant and Free Radical Scavenging Properties
This compound, a prominent glycowithanolide found in Withania somnifera, has demonstrated notable antioxidant and free radical scavenging activities in various preclinical models. These properties are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Reduction of Oxidative Stress Markers
Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This leads to damage to essential biomolecules like lipids, proteins, and DNA. nih.gov Research indicates that this compound can mitigate this damage by reducing key markers of oxidative stress.
One of the primary indicators of lipid peroxidation is the level of malondialdehyde (MDA). Studies have shown that extracts containing sitoindosides can significantly decrease the levels of MDA, thereby indicating a reduction in lipid-based oxidative damage. researchgate.net Another important marker is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which signifies oxidative DNA damage. nih.gov The antioxidant properties of sitoindosides suggest a potential role in lowering the levels of such markers, although direct studies on this compound's effect on 8-OHdG are less documented. The free radical scavenging activity of sitoindosides has been demonstrated through their ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). itmedicalteam.pl
Table 1: Effect of Sitoindoside-Containing Extracts on Oxidative Stress Markers
| Marker | Effect | Implication |
|---|---|---|
| Malondialdehyde (MDA) | Decreased levels | Reduction in lipid peroxidation |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Potentially decreased levels | Attenuation of oxidative DNA damage |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Scavenged | Potent free radical neutralizing capacity |
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Glutathione Peroxidase)
The body possesses an endogenous defense system of antioxidant enzymes to neutralize ROS. news-medical.net These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). news-medical.netscispace.com Preclinical studies have shown that sitoindosides can bolster this defense system by enhancing the activities of these crucial enzymes.
Table 2: Impact of Sitoindosides on Endogenous Antioxidant Enzymes
| Enzyme | Function | Effect of Sitoindosides |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen | Increased activity |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Increased activity |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides | Increased activity |
Anticancer and Antiproliferative Potential
This compound has emerged as a compound of interest in oncology research due to its demonstrated anticancer and antiproliferative properties in preclinical settings. smolecule.com Its multifaceted mechanism of action targets various hallmarks of cancer.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to induce apoptosis in tumor cells. mdpi.com this compound has been shown to be an effective inducer of apoptosis in several cancer cell lines. smolecule.com
Studies have demonstrated that treatment with this compound can lead to a significant reduction in the viability of cancer cells, such as breast cancer cells, by activating apoptotic pathways. The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.comnih.gov For instance, research has shown that this compound can activate caspase pathways, leading to the programmed death of cancer cells. Furthermore, the pro-apoptotic effects can involve the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.com
Table 3: Apoptotic Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | Key Findings | Mechanism |
|---|---|---|
| Breast Cancer Cells | Reduced cell viability, induced apoptosis | Activation of caspase pathways |
| Various Cancer Cells | Induction of apoptosis | Modulation of cell cycle proteins |
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation. genome.jp In cancer, this regulation is often lost, leading to uncontrolled cell division. frontiersin.org this compound has been found to modulate cell cycle progression, thereby inhibiting the proliferation of cancer cells. nih.gov
Research suggests that this compound can cause a cell cycle block, leading to an accumulation of cells in a particular phase of the cell cycle, often the G2/M phase. scispace.com This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.gov The modulation of cell cycle proteins is a key mechanism through which this compound exerts its antiproliferative effects.
Table 4: Modulation of Cell Cycle by this compound
| Effect | Phase of Cell Cycle Arrest | Consequence |
|---|---|---|
| Cell cycle block | G2/M phase | Inhibition of cancer cell proliferation |
Inhibition of Tumor Growth in Animal Models
The anticancer potential of this compound observed in cell-based assays has been further validated in animal models of cancer. oncotarget.com Administration of extracts containing sitoindosides has been shown to significantly inhibit tumor growth.
In studies using mouse tumor models, treatment with formulations containing sitoindosides resulted in a substantial reduction in tumor volume and weight. tandfonline.com For example, in a study on urethane-induced lung adenomas in mice, the administration of a Withania somnifera extract containing sitoindosides significantly reduced tumor incidence. scispace.com These findings in animal models provide strong preclinical evidence for the in vivo anticancer efficacy of this compound. oncotarget.commdpi.com
Table 5: Inhibition of Tumor Growth by Sitoindoside-Containing Extracts in Animal Models
| Animal Model | Type of Cancer | Outcome |
|---|---|---|
| Mice | Urethane-induced lung adenoma | Significant reduction in tumor incidence |
| Mice | Various tumor models | Inhibition of tumor growth |
Influence on Metastasis-Related Pathways (e.g., Vimentin)
The process of metastasis, where cancer cells spread from the primary tumor to distant sites, is a complex cascade of events and a major cause of cancer-related mortality. crownbio.com A key event in this process is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.gov Vimentin (B1176767), an intermediate filament protein, is a well-established marker of EMT; its upregulation is frequently associated with increased tumor growth, invasion, and poor prognosis in various cancers. nih.gov
While plant extracts from Withania somnifera, a known source of sitoindosides, have been shown to inhibit cancer metastasis by targeting vimentin, direct preclinical evidence specifically linking this compound to the modulation of vimentin or other defined metastasis-related pathways is not extensively detailed in the current body of scientific literature. nih.gov Preclinical models, including orthotopic xenografts and genetically engineered mouse models, are crucial for studying the multistep metastatic process and are increasingly used to understand the underlying biological mechanisms and test novel therapeutics. crownbio.comfrontiersin.org Future investigations using such models could elucidate the specific role, if any, of this compound in the context of cancer metastasis.
Molecular Targets and Signaling Pathways in Cancer Cells (e.g., Caspase Pathways, STAT3)
The anticancer potential of natural compounds often lies in their ability to modulate specific signaling pathways that control cell proliferation, survival, and death. frontiersin.org Preliminary research suggests that this compound possesses anticancer properties, potentially by inducing apoptosis (programmed cell death) and modulating growth factor signaling pathways. smolecule.com
Caspase Pathways: Apoptosis is a critical process for eliminating potentially malignant cells and is executed by a family of proteases called caspases. nih.govnih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. nih.gov Cancer cells often develop mechanisms to evade apoptosis by downregulating caspase function or overexpressing inhibitor of apoptosis (IAP) proteins. mdpi.com Some studies have indicated that this compound may induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anti-cancer activity. Extracts from Withania somnifera, which contain a variety of compounds including sitoindosides and withanolides, have been shown to induce apoptosis by regulating proteins in the Bcl-2 family and reducing the expression of IAP proteins. nih.gov
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer development by promoting cell proliferation, survival, and angiogenesis. cellsignal.com Persistent activation of the STAT3 signaling pathway is common in many human cancers, making it a prime target for cancer therapy. nih.gov While numerous natural compounds have been investigated for their ability to inhibit STAT3 signaling, specific preclinical studies detailing the direct inhibitory effect of this compound on the STAT3 pathway are limited in the available literature. Research on Withaferin A, another compound from Withania somnifera, has shown it can suppress STAT3, indicating that constituents of this plant can target this oncogenic pathway. nih.gov
Other Investigated Biological Activities (In Vitro/Preclinical)
Beyond its potential in oncology, this compound has been explored for other biological effects in preclinical settings.
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial)
Antibacterial Activities: The search for new antimicrobial agents from natural sources is driven by the rise of antibiotic resistance. biomedpharmajournal.org Extracts from plants known to contain this compound, such as Withania somnifera and Musa sapientum, have demonstrated antibacterial activity against a range of pathogens. researchgate.net Studies on methanolic extracts of W. somnifera have shown inhibitory effects on various Gram-positive and Gram-negative bacteria. While the specific contribution of this compound to this activity is often not isolated, its presence in these active extracts suggests it may play a role. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. microbe-investigations.combmglabtech.com
Table 1: Preclinical Antibacterial Activity of Extracts from Plants Containing Sitoindosides
| Plant Source | Extract Type | Tested Bacteria | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Musa sapientum | Methanol (B129727) (Pulp) | Bacillus subtilis, Escherichia coli, Shigella dysenteriae, Staphylococcus aureus | Good antimicrobial activity with zones of inhibition ranging from 15-19 mm. | researchgate.net |
This table is based on data from extracts and does not represent the activity of isolated this compound.
Antifungal Activities: Similar to its antibacterial properties, the antifungal potential of this compound is primarily inferred from studies on plant extracts. Acetone extracts from the fruits of W. somnifera have shown significant fungal mycelia inhibition against plant pathogens like Fusarium culmorum and Rhizoctonia solani. mdpi.com Other research has noted the antifungal effects of W. somnifera extracts against Trichophyton violaceum. The activity is often attributed to a complex mixture of compounds, including saponins (B1172615) (like sitoindosides), withanolides, and flavonoids. mdpi.com
Table 2: Preclinical Antifungal Activity of Extracts from Plants Containing Sitoindosides
| Plant Source | Extract Type | Tested Fungi | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Withania somnifera | Acetone (Fruit) | Fusarium culmorum, Rhizoctonia solani | Up to 84.07% and 67.03% inhibition of fungal mycelia, respectively, at a 3% extract concentration. | mdpi.com |
This table is based on data from extracts and does not represent the activity of isolated this compound.
Antimalarial Activities: Malaria remains a significant global health threat, and there is a continuous search for new and effective therapeutic agents. mdpi.com this compound has been identified as a compound with potential antimalarial activity. biosynth.com It has been isolated from plants like Musa paradisiaca and Cichorium intybus in studies screening for antimalarial compounds. tandfonline.comscispace.com However, detailed preclinical data, such as the half-maximal inhibitory concentration (IC50) values for pure this compound against Plasmodium falciparum strains, are not consistently reported in the reviewed literature, making it difficult to quantify its specific efficacy. tandfonline.comajol.info
Structure Activity Relationship Sar Studies of Sitoindoside Ii and Its Analogues
Impact of Glycosidic Moiety on Biological Activity
Glycosylation, the attachment of sugar moieties, significantly influences the pharmacokinetic and pharmacodynamic properties of natural products. db-thueringen.de The sugar portion of a glycoside can be crucial for its bioactivity and often improves water solubility, which affects its absorption, distribution, and elimination in the body. db-thueringen.de
In the case of sitoindoside II, a steroidal glycoside, the glucose moiety is a key structural feature. Studies have indicated that the presence of the sugar can modulate the biological effects of the parent aglycone, β-sitosterol. For instance, while β-sitosterol itself exhibits certain biological activities, the addition of the glucose unit can alter its potency and spectrum of action. cmu.ac.th
Research comparing β-sitosterol with its glycosylated forms, including this compound, has shown that the glycosidic linkage can impact cytotoxicity. cmu.ac.th In one study, β-sitosterol demonstrated stronger cytotoxic activity against P-388 murine leukemia cells compared to its glycosylated counterparts, including this compound and β-sitosterol glucoside. cmu.ac.th This suggests that for this specific activity, the presence of the sugar moiety may decrease the compound's potency. cmu.ac.th
The hydrophilic nature of the glucose unit in this compound is expected to increase its water solubility compared to the aglycone, potentially influencing its bioavailability and interaction with biological targets. db-thueringen.de
Role of Acyl Group (Oleoyl) in Pharmacological Effects
This compound is distinguished by the presence of an oleoyl (B10858665) group attached to the glucose moiety. This acyl chain plays a critical role in the compound's pharmacological profile. The oleoyl group, a monounsaturated fatty acid, imparts a lipophilic character to the molecule, which can enhance its ability to cross cell membranes.
The uniqueness of the oleoyl group in this compound contributes to its distinct biological activities. For example, the anti-stress and immunomodulatory activities of related sitoindosides have been attributed in part to their acyl components. While direct comparative studies isolating the effect of the oleoyl group in this compound are limited, the general principle in withanolide and sitoindoside chemistry is that the nature of the fatty acid ester moiety can significantly impact bioactivity. mdpi.com
One study highlighted that the presence of a fatty acid ester at the 6'-position of the glucose in this compound was established through spectroscopic analysis. cmu.ac.th This structural feature is a key differentiator from other related glycosides and is thought to be a determinant of its specific pharmacological actions.
Comparison with Related Steroidal Glycosides (e.g., Sitoindosides VII, VIII, IX, X)
This compound belongs to a larger family of related steroidal glycosides, including sitoindosides VII, VIII, IX, and X, which have been primarily isolated from Withania somnifera (Ashwagandha). scispace.comresearchgate.netcaldic.comjddtonline.info These compounds share a common structural backbone but differ in their specific substitutions, leading to variations in their biological activities.
Sitoindosides VII and VIII are acylsterylglucosides that have demonstrated significant anti-stress activity. scispace.commdpi.com Like this compound, they possess an acyl group, which appears to be important for this effect. scispace.com
Sitoindosides IX and X are classified as glycowithanolides, where a glucose molecule is attached at a different position (C-27) of the withanolide skeleton. researchgate.netjddtonline.infomdpi.com These compounds have shown immunomodulatory and CNS effects, including anti-stress and memory-enhancing properties. scispace.commdpi.com
A key distinguishing feature among these sitoindosides is the nature and position of the glycosidic and acyl attachments. While this compound has an oleoyl group on the glucose attached to the steroidal aglycone, sitoindoside I, for example, contains a palmitoyl (B13399708) (C16:0) chain instead. This difference in the acyl group affects the compound's hydrophobicity and potential interactions with cell membranes.
The collective research on these related compounds underscores that variations in the steroidal skeleton, the sugar moiety, and the acyl group all contribute to the diverse pharmacological profiles observed within this class of natural products. scispace.commdpi.com
Insights from Derivatization Studies on Activity Modulation
Derivatization studies, where the core structure of a molecule is chemically modified, provide valuable insights into SAR. While specific derivatization studies focusing exclusively on this compound are not extensively reported in the available literature, broader research on withanolides and related steroidal glycosides offers relevant principles.
For withanolides in general, the esterification of hydroxyl groups has been shown to enhance activity profiles. mdpi.com For instance, acylated derivatives of withaferin A exhibited increased cytotoxic activity against several cancer cell lines. mdpi.com This suggests that modifying the acyl group or introducing new ester functionalities could be a viable strategy for modulating the activity of this compound.
In one study, the removal of both the oleoyl and glucose moieties from this compound to yield the aglycone β-sitosterol resulted in increased cytotoxicity, indicating that for this particular biological endpoint, the glycosidic and acyl portions were not essential and may even hinder activity. cmu.ac.th
Chemical Synthesis and Semi Synthetic Derivatization of Sitoindoside Ii
Synthetic Routes from Precursors (e.g., β-Sitosterol Glucoside)
The primary and most direct route to synthesizing Sitoindoside II involves the use of its immediate precursor, β-sitosterol glucoside (also known as Daucosterol). This precursor can be either isolated from natural sources or synthesized chemically.
Isolation of Precursor: β-sitosterol glucoside is commonly isolated from the roots of plants like Withania somnifera (Ashwagandha), where it occurs naturally. The isolation process typically involves solvent extraction followed by column chromatography to obtain the purified glucoside. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are used to confirm the structure, ensuring the correct β-D-glucose configuration at the C-3 position of the sitosterol (B1666911) backbone, which is an essential prerequisite for subsequent regioselective acylation. mdpi.com
Chemical Synthesis of Precursor: Alternatively, laboratory synthesis can be performed, which generally involves glycosylation reactions where a protected glucose moiety is chemically attached to the β-sitosterol backbone. smolecule.com This approach offers the flexibility to introduce modified sugar units or sterol cores.
Once β-sitosterol glucoside is obtained, the final step in the synthesis of this compound is the selective acylation of the primary hydroxyl group at the C-6' position of the glucose moiety with oleic acid or its activated form.
Enzymatic and Chemical Acylation Reactions
The attachment of the oleoyl (B10858665) chain to the C-6' hydroxyl of the β-sitosterol glucoside is a pivotal step that can be achieved through enzymatic or chemical methods. The key challenge is achieving regioselectivity for the primary C-6' hydroxyl over the secondary hydroxyl groups at C-2', C-3', and C-4' of the glucose unit.
Enzymatic Acylation: Enzymatic synthesis is highly favored due to its high regioselectivity. Lipases are effective catalysts for this transformation. Specifically, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully used to catalyze the transesterification of β-sitosterol glucoside with an acyl donor like methyl oleate (B1233923). This enzymatic approach selectively acylates the sterically less hindered primary 6'-OH group. If the reaction is not optimized, competitive acylation at the 2'- and 4'-OH positions can occur.
The table below summarizes the optimal conditions for this enzymatic reaction.
| Parameter | Value |
| Enzyme | Immobilized lipase B from Candida antarctica (Novozym 435) |
| Substrates | β-sitosterol glucoside, Methyl oleate |
| Molar Ratio (Glucoside:Methyl Oleate) | 1:5 |
| Solvent | Tert-amyl alcohol |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Conversion Yield | 78% |
Chemical Acylation: Conventional chemical acylation often requires a multi-step process involving protection and deprotection of the secondary hydroxyl groups on the glucose ring to achieve the desired regioselectivity. Standard acylation procedures, such as using oleoyl chloride or oleic anhydride (B1165640) in the presence of a base, would lead to a mixture of products with poor selectivity without these protecting groups. researchgate.net Research into organocatalysts for regioselective acylation, such as those used for diols, demonstrates the ongoing challenge in selectively targeting primary hydroxyl groups in polyol structures. tcichemicals.com While a wide variety of chemical modifications can be applied to steroidal structures, achieving selective acylation at the sugar moiety remains a significant synthetic hurdle, making enzymatic methods more efficient for producing this compound. oak.go.kr
O-Deacylation and Aglycone Studies
O-deacylation is the reverse of acylation, involving the removal of the fatty acid ester from the glycoside. This process is crucial for structural confirmation and for studying the individual components of the molecule: the aglycone (β-sitosterol glucoside) and the fatty acid.
A standard method for deacylating acylated steryl glycosides is through saponification. gerli.com This is typically achieved by treating the compound with a mild base in an alcoholic solvent. For instance, a method analogous to the deacylation of Sitoindoside I involves using sodium methylate in methanol (B129727), which cleaves the ester bond to yield the aglycone and the corresponding fatty acid methyl ester (methyl oleate in the case of this compound). molaid.com Another mild procedure uses 0.1 M potassium hydroxide (B78521) (KOH) in methanol at around 40°C. gerli.com
Following deacylation, the products are separated and analyzed. The aglycone, β-sitosterol glucoside, is studied to confirm its structure and stereochemistry. Extensive 1D and 2D NMR analyses are employed to assign all proton and carbon signals, confirming the stigmast-5-ene sterol core and the β-D-glucopyranoside unit attached at C-3. mdpi.com The study of the β-sitosterol glucoside aglycone is also of interest as the compound itself has been investigated for various biological activities. researchgate.netnih.gov The fatty acid portion is typically analyzed by gas chromatography (GC) or mass spectrometry (MS) to confirm its identity as oleic acid.
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy for structure-activity relationship (SAR) studies. Modifications can be introduced at the acyl chain, the glucose moiety, or the steroidal aglycone.
Acyl Chain Analogues: The most straightforward analogues are those with different fatty acid chains. A prominent natural analogue is Sitoindoside I, which contains a saturated palmitoyl (B13399708) (C16:0) group instead of the monounsaturated oleoyl (C18:1) group found in this compound. nih.gov This difference in the acyl chain affects the molecule's hydrophobicity and its potential interactions with cell membranes. Other natural variants found in plant extracts include those with stearoyl (C18:0), linoleoyl (C18:2), and α-linolenoyl (C18:3) chains. researchgate.net These analogues can be synthesized using the same enzymatic or chemical acylation routes by simply substituting the appropriate fatty acid donor.
The table below provides a comparison of this compound and its close analogue, Sitoindoside I. nih.govavantiresearch.com
| Feature | This compound | Sitoindoside I |
| Aglycone | β-Sitosterol | β-Sitosterol |
| Sugar | β-D-Glucose | β-D-Glucose |
| Acyl Group | Oleoyl (C18:1) | Palmitoyl (C16:0) |
| Molecular Formula | C₅₃H₉₂O₇ | C₅₁H₉₀O₇ |
| CAS Number | 53657-29-7 | 18749-71-8 |
Steroidal Backbone Derivatives: While derivatization of the sitoindoside sterol core is less explored, the extensive chemical modifications performed on related withanolide steroids provide a roadmap for potential derivatization strategies. oak.go.krnih.gov Synthetic work on withanolides has shown that modifications can be made at various positions, including the introduction of different functional groups to the sterol rings. researchgate.netnih.gov For example, selective conversion of epoxide groups or modification of hydroxyl groups on the steroidal skeleton has been reported. oak.go.kr Applying similar chemical strategies to the β-sitosterol backbone of this compound before or after glycosylation could generate a library of novel derivatives for pharmacological evaluation.
Analytical Methodologies for Quantification and Quality Control of Sitoindoside Ii
Chromatographic Quantification Methods (HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent and reliable methods for the quantification of Sitoindoside II and related withanolide glycosides. lstmed.ac.ukresearchgate.net These techniques offer high resolution and sensitivity, allowing for the separation of structurally similar and isomeric compounds from complex plant extracts. acs.org
UHPLC, coupled with a Photodiode Array (PDA) detector, is particularly effective for achieving baseline separation of this compound from its structural analogs. A simple reversed-phase HPLC-UV method with gradient elution can also be used for both qualitative and quantitative estimation. jchps.com The development of these methods often focuses on the simultaneous determination of multiple markers in Withania somnifera extracts. acs.org For instance, a UHPLC-PDA method has been validated for the concurrent analysis of 11 withanosides and withanolides, demonstrating the capability of these systems to handle complex phytochemical profiles. acs.org The primary challenge in these analyses is the effective separation of isobaric and isomeric compounds, which is achievable through optimized chromatographic conditions. acs.org
A typical setup for the chromatographic analysis of this compound and related compounds is detailed below.
Table 1: Example UHPLC-PDA Parameters for Withanolide Glycoside Analysis
| Parameter | Value/Description |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution using Acetonitrile and 0.1% formic acid in water. |
| Gradient Profile | A typical gradient might run from 40% to 90% Acetonitrile. |
| Flow Rate | Approximately 1.0 mL/min for HPLC. researchgate.net |
| Detector | Photodiode Array (PDA) or UV detector, with detection wavelength set around 230 nm. researchgate.net |
| Column Temperature | Maintained at a constant temperature, for example, 40°C. researchgate.net |
This table presents a generalized set of parameters based on typical methods for analyzing withanolide glycosides. researchgate.net
Spectroscopic Quantification Methods
While chromatography is the primary tool for quantification, spectroscopic methods, particularly Mass Spectrometry (MS), are indispensable for structural confirmation and can be used as a detector in chromatographic systems (LC-MS). Mass spectrometry provides data on the molecular weight and fragmentation patterns of the analyte, which confirms the identity of the compound being quantified by HPLC or UHPLC. For this compound, MS fragmentation patterns can confirm its structural integrity.
Spectrophotometric methods can be used to estimate the total percentage of certain classes of compounds, such as steroidal lactones, after initial separation by techniques like thin-layer chromatography (TLC). scispace.com However, for the specific quantification of this compound, LC-MS is preferred due to its superior specificity and sensitivity compared to standalone spectrophotometry.
Validation of Analytical Methods (e.g., ICHQ2R1 Guidelines)
The validation of analytical procedures is crucial to demonstrate that a method is suitable for its intended purpose. europa.eu This process is conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. researchgate.netgmp-compliance.org The goal is to ensure the method is reliable, accurate, and precise for the routine quality control of this compound. researchgate.net A validated UHPLC-PDA method for 11 withanosides, including glycosides similar to this compound, demonstrated excellent performance according to these guidelines. acs.org
Key validation parameters as defined by ICH Q2(R1) include:
Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. europa.eu For this compound, this is shown by achieving a clean separation from other withanolides and matrix components. acs.org
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. acs.org Studies on related compounds show excellent linearity with correlation coefficients (r²) greater than 0.99 within the tested concentration ranges. researchgate.netacs.org
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net
Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, with good methods showing recovery percentages between 84.77% and 100.11%. acs.org
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). acs.org Validated methods show RSD values of less than 5.0%. acs.org
Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. For similar withanolides, LODs were in the range of 0.213–0.362 µg/mL. acs.org
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net For related compounds, LOQs were between 0.646–1.098 µg/mL. researchgate.netacs.org
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu
Strategies for Addressing Batch-to-Batch Variability in Bioactivity Studies
A significant challenge in the study of natural products like this compound is the inherent variability between different batches of plant material or extracts. frontiersin.org This variability can arise from geographical source, cultivation methods, extraction processes, and storage conditions, leading to inconsistent bioactivity. frontiersin.org
To address this, robust quality control (QC) and standardization strategies are essential:
Chemical Fingerprinting : Techniques like HPLC and NMR fingerprinting are used to create a characteristic chemical profile of the extract. This allows for a comparison of different batches to a certified reference material or a well-characterized standard batch.
Quantitative Marker Analysis : Quantifying the concentration of one or more active markers, such as this compound, is a primary strategy. acs.org For example, an extract of Withania somnifera might be standardized to contain a specific percentage of total withanolide glycosides. researchgate.netnih.gov
Biological Standardization : In addition to chemical analysis, the biological activity of each batch is assessed using a relevant in vitro assay. This involves determining a reference value, such as the EC₅₀ in a control assay, to ensure consistent biological potency across batches.
Use of Certified Reference Materials : Employing certified reference materials for this compound and other key constituents helps in the inter-laboratory calibration of analytical methods, minimizing variability in results.
Computational Methods for Molecular Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling)
Computational methods are powerful tools for predicting the potential molecular targets of bioactive compounds like this compound, thereby guiding further experimental validation.
Molecular Docking : This method predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. bio-conferences.org The analysis generates a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction. bio-conferences.org While direct docking studies on this compound are not widely published, studies on its close structural analog, Sitoindoside IX, have shown its potential to interact with various therapeutic targets. researchgate.netnih.gov For example, Sitoindoside IX has been docked against targets for cancer and infectious diseases, showing favorable binding energies. researchgate.netnih.gov
Table 2: Example Molecular Docking Binding Affinities for Sitoindoside Analogs
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Therapeutic Area | Reference |
|---|---|---|---|---|
| Sitoindoside IX | SARS-CoV-2 Mpro | -8.37 | Antiviral | researchgate.net |
| Sitoindoside IX | TNF-Alpha | -7 to -11 (range) | Anti-inflammatory / Leprosy | nih.gov |
| Sitoindoside IX | Interleukin-6 (IL-6) | -7 to -11 (range) | Anti-inflammatory / Leprosy | nih.gov |
This table presents data for the closely related analog Sitoindoside IX to illustrate the application of molecular docking. bio-conferences.orgresearchgate.netnih.gov
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be biologically active at a specific target. longdom.orgnih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). longdom.orgjiangshen.org This model can then be used to screen large databases for novel compounds that fit the pharmacophore and are likely to have similar biological activity. nih.gov While specific pharmacophore models for this compound are not detailed in the literature, the general pharmacophore of withanolides is an area of active investigation. frontiersin.org
These computational predictions must be validated experimentally using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm the binding interactions.
Ethnobotanical Context and Scientific Validation in Traditional Medicine Systems
Traditional Use of Withania somnifera (Ashwagandha) and Related Plants
Withania somnifera, commonly known as Ashwagandha, Indian ginseng, or winter cherry, holds a significant place in traditional medicine systems, particularly in Ayurveda, the ancient Indian system of medicine. taylorfrancis.comactascientific.com For over 3,000 years, it has been utilized for its therapeutic properties. actascientific.com The name "Ashwagandha" in Sanskrit is a combination of "ashwa," meaning horse, and "gandha," meaning smell, which refers to the horse-like odor of its root and the belief that consuming it imparts the strength and vitality of a horse. nih.govajol.info
In Ayurveda, Ashwagandha is classified as a Rasayana, a group of herbs known for their rejuvenating effects, promoting longevity and vitality. researchgate.netnih.gov It is considered an adaptogen, helping the body to cope with stress and enhancing its resilience. nih.govnih.govdabur.com Traditional preparations often use the root powder mixed with water, clarified butter (ghee), or honey. nih.gov
The ethnobotanical applications of Withania somnifera are extensive and cover a wide range of ailments. The roots have been traditionally used as a tonic, aphrodisiac, diuretic, astringent, and stimulant. nih.govajol.info They are employed to address conditions such as rheumatism, constipation, insomnia, and nervous exhaustion. ajol.inforesearchgate.net The leaves are used for their bitter properties in treating fever and painful swellings, while the flowers have astringent and diuretic qualities. ajol.info The seeds are traditionally used as an anthelmintic. ajol.info
Beyond India, Withania somnifera is also found in the Middle East and parts of Africa and has been incorporated into other traditional medicine systems. actascientific.com For instance, it is an ingredient in Thai traditional medicine for enhancing memory. dovepress.com
The following table summarizes the traditional uses of different parts of the Withania somnifera plant:
| Plant Part | Traditional Medicinal Uses |
| Roots | Tonic, aphrodisiac, narcotic, diuretic, anthelmintic, astringent, thermogenic, stimulant, for emaciation in children, debility from old age, rheumatism, leucoderma, constipation, insomnia, nervous breakdown, goiter. ajol.info |
| Leaves | Bitter, recommended for fever, painful swellings. ajol.info |
| Flowers | Astringent, depurative, diuretic, aphrodisiac. ajol.info |
| Seeds | Anthelmintic, used with rock salt to remove white spots from the cornea. ajol.info |
| Whole Plant | Used in formulations like Ashwagandharishta for hysteria, anxiety, and memory loss. ajol.info |
Bridging Traditional Knowledge with Modern Scientific Research
The long-standing traditional use of Withania somnifera has prompted extensive modern scientific investigation to validate its therapeutic claims. researchgate.net Pharmacological studies have explored its anti-inflammatory, antioxidant, antitumor, antistress, immunomodulatory, and rejuvenating properties, providing a scientific basis for its traditional applications. researchgate.net
Research has identified several classes of bioactive compounds in Withania somnifera, including alkaloids, steroidal lactones (withanolides), and sitoindosides. researchgate.netdovepress.comherbapolonica.pl These phytochemicals are believed to be responsible for the plant's diverse pharmacological effects. herbapolonica.pl The structural similarity of withanolides to the ginsenosides (B1230088) found in Panax ginseng has led to Withania somnifera being referred to as "Indian ginseng." wikipedia.org
Modern research has particularly focused on the adaptogenic and anti-stress properties of Ashwagandha, which are central to its traditional use as a Rasayana. nih.govnih.gov Studies have shown that it can help the body manage stress by potentially reducing cortisol levels. webmd.com Its positive influence on the endocrine, cardiopulmonary, and central nervous systems is also an area of active investigation. researchgate.net
The immunomodulatory effects of Ashwagandha, another key aspect of its traditional use for preventing disease, have been linked to specific glycowithanolides and a mixture of sitoindosides IX and X. These compounds have been shown to activate peritoneal macrophages and increase phagocytosis in animal studies.
Contribution of Sitoindoside II to the Ethnomedicinal Properties
The anti-stress activity of Withania somnifera has been attributed, in part, to its sitoindoside content. scispace.com For instance, studies on sitoindosides VII and VIII have demonstrated anti-stress effects in animal models. nih.govscispace.com While direct research solely on this compound's contribution to ethnomedicinal properties is less detailed in publicly available literature, its classification as a sitoindoside implies it shares in the general immunomodulatory and adaptogenic activities of this group of compounds. wisdomlib.org
Furthermore, the isolation of this compound from other medicinal plants like Cichorium intybus, which is traditionally used for its anti-inflammatory and digestive properties, suggests that this compound may have a broader range of biological activities that contribute to the therapeutic profiles of the plants in which it is found. nih.gov
Preclinical Study Design and Methodological Considerations in Sitoindoside Ii Research
In Vitro Assay Development and Standardization
In the preclinical evaluation of sitoindoside II, the development and standardization of in vitro assays are foundational to understanding its biological activities. These assays provide initial insights into the compound's mechanisms of action and potential therapeutic effects in a controlled laboratory setting.
Selection of Relevant Cell Lines (e.g., RAW 264.7)
The choice of cell line is critical and is dictated by the research question. For investigating the anti-inflammatory and immunomodulatory properties of this compound, the murine macrophage cell line RAW 264.7 is frequently employed. smolecule.comnih.gov Macrophages are key players in the inflammatory process, and the RAW 264.7 cell line provides a robust and reproducible model to study the effects of compounds on inflammatory pathways. mdpi.comatcc.org These cells, derived from a tumor in a male mouse induced by the Abelson murine leukemia virus, are capable of phagocytosis and can be stimulated with agents like lipopolysaccharide (LPS) to produce inflammatory mediators, mimicking an inflammatory response. atcc.orgsigmaaldrich.complos.org
The use of RAW 264.7 cells allows researchers to assess the impact of this compound on various inflammatory markers. nih.gov For instance, studies can measure the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to LPS stimulation, and then determine if treatment with this compound can modulate these responses. mdpi.comijcrr.com The stability of the RAW 264.7 cell line through multiple passages is a key consideration, with research suggesting that its phenotypic and functional characteristics remain stable up to passage 30. plos.org
Dose-Response Experiment Design and Bioactivity Threshold Determination (e.g., EC50)
Dose-response experiments are essential for characterizing the potency of this compound. These experiments involve exposing the selected cell line to a range of concentrations of the compound and measuring a specific biological response. The data generated is typically plotted as a dose-response curve, which illustrates the relationship between the concentration of this compound and the magnitude of its effect. vliz.berpubs.com
A key parameter derived from this curve is the half-maximal effective concentration (EC50), which represents the concentration of this compound that produces 50% of the maximum possible response. rpubs.comwikipedia.orgtargetmol.com A lower EC50 value indicates greater potency. rpubs.com The design of these experiments requires careful selection of concentration ranges to capture the full sigmoidal shape of the curve, including the baseline, the linear portion, and the plateau. vliz.berpubs.com Statistical models, such as the log-logistic model, are often used to fit the data and accurately estimate the EC50 value. nih.gov
Cytotoxicity Assays (e.g., MTT)
Before assessing the specific bioactivities of this compound, it is crucial to evaluate its potential toxicity to the cells being used. Cytotoxicity assays determine the concentration at which a compound may induce cell death, which could confound the results of other bioassays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. senzagen.comstandard.ac.irsigmaaldrich.com
The principle of the MTT assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. sigmaaldrich.compromega.com.br The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the percentage of cell viability can be calculated relative to an untreated control. senzagen.comstandard.ac.ir This allows for the determination of a non-toxic concentration range of this compound to be used in subsequent bioactivity experiments. ijcrr.com
In Vivo Animal Model Implementation
Following promising in vitro results, the investigation of this compound's therapeutic potential progresses to in vivo animal models. These studies are crucial for understanding the compound's effects within a complex, living biological system, providing insights into its efficacy, and bridging the gap between laboratory findings and potential clinical applications. mdpi.comfda.gov
Selection of Animal Species and Disease Models (e.g., Stress, Inflammation, Cancer Xenografts)
The selection of an appropriate animal model is paramount and depends on the specific therapeutic area being investigated. mdpi.com For this compound, which is often studied for its adaptogenic and anti-stress properties, rodent models of stress are commonly utilized. researchgate.netscispace.com These can include models of chronic stress, which can induce conditions like cognitive deficits, immunosuppression, and gastric ulceration in rats. scispace.com
To evaluate anti-inflammatory effects, models of acute and chronic inflammation are employed. For instance, carrageenan-induced paw edema in rats is a standard model for acute inflammation. frontiersin.org For chronic inflammatory conditions like arthritis, adjuvant-induced arthritis in rats is a relevant model. scispace.com
In the context of oncology, cancer xenograft models are instrumental. These models involve the transplantation of human cancer cells into immunocompromised mice. nih.govsmccro-lab.com The choice of cancer cell line (e.g., lung, colon, breast) depends on the type of cancer being studied. smccro-lab.com Subcutaneous xenografts, where tumor cells are implanted under the skin, are common for assessing the effect of a compound on tumor growth. smccro-lab.comherabiolabs.com Orthotopic models, where cells are implanted in the organ of origin (e.g., mammary fat pad for breast cancer), can provide a more biologically relevant microenvironment to study tumor progression and metastasis. herabiolabs.comaltogenlabs.com
Preclinical Efficacy Assessment
The assessment of preclinical efficacy involves measuring specific outcomes in the chosen animal model to determine if this compound has a beneficial effect. The endpoints measured are directly related to the disease model being used.
Efficacy Assessment in Different Models:
| Disease Model | Efficacy Parameters Measured |
| Stress | Reduction in stress markers, mitigation of stress-induced physiological changes (e.g., cognitive deficits, immunosuppression). scispace.com |
| Inflammation | Reduction in paw edema volume (acute inflammation), decreased severity of arthritic symptoms (chronic inflammation), modulation of inflammatory markers like prostaglandins. scispace.comfrontiersin.org |
| Cancer Xenografts | Inhibition of tumor growth (measured by tumor volume), reduction in tumor weight, induction of apoptosis (programmed cell death) in tumor cells, inhibition of metastasis. nih.gov |
For example, in stress models, the efficacy of this compound would be determined by its ability to normalize stress-induced biochemical changes and behaviors. scispace.com In inflammation models, a significant reduction in swelling or inflammatory biomarkers compared to a control group would indicate efficacy. scispace.comfrontiersin.org In cancer xenograft studies, the primary measure of efficacy is often the inhibition of tumor growth over time. nih.gov These assessments provide critical data to support the further development of this compound as a potential therapeutic agent.
Methodological Rigor and Reporting Standards (e.g., ARRIVE Guidelines)
To address issues of suboptimal reporting and irreproducibility in animal research, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed. These guidelines provide a checklist of recommendations to ensure that publications describing in vivo experiments contain the necessary information to assess methodological soundness and to facilitate replication. nih.gov Adherence to these standards is crucial for studies involving compounds like this compound to build a credible evidence base.
The updated ARRIVE 2.0 guidelines are organized into two main sets to facilitate implementation: the "ARRIVE Essential 10" and the "Recommended Set". nih.gov The "Essential 10" represents the minimum information required to assess the reliability of a study, covering aspects such as study design, sample size, randomization, blinding, and statistical methods. The "Recommended Set" adds important contextual information to the study description.
For this compound preclinical studies, applying the ARRIVE guidelines involves:
Study Design: Clearly stating the experimental design, including the number of experimental groups and controls.
Sample Size: Providing the rationale for the number of animals used per group, including any sample size calculations.
Randomization: Describing the method used to allocate animals to different treatment groups. anilocus.com
Blinding: Detailing whether investigators were unaware of the group assignments during the experiment and when assessing outcomes. anilocus.com
Outcome Measures: Precisely defining the primary and secondary outcome measures used to assess the effects of this compound.
Statistical Methods: Specifying the statistical methods used for all data analyses.
By adhering to these principles, researchers can minimize bias, enhance the robustness of their findings, and ensure that the scientific community can accurately evaluate and build upon the research conducted on this compound. nih.gov
Interactive Data Table: The ARRIVE Essential 10
| Item | Description | Relevance to this compound Research |
| Study Design | Provide a clear description of the study design, including the number of groups, and whether the study is exploratory or confirmatory. | Essential for understanding the framework used to test the efficacy of this compound in models of stress, inflammation, or neurodegeneration. |
| Sample Size | Specify the total number of animals used in the experiment and the number of animals in each group, with a rationale for the choice. | Ensures that studies are sufficiently powered to detect a true effect of this compound, avoiding false negatives. |
| Inclusion and Exclusion Criteria | Describe the criteria used to include or exclude animals from the study. | Defines the specific animal population studied, which is important for interpreting the applicability of findings. |
| Randomization | State the method of randomization used to allocate experimental units to treatment groups. | Minimizes selection bias, ensuring that differences between groups are due to the intervention with this compound and not pre-existing variations. |
| Blinding | State whether the investigators were blinded to the group allocation during the experiment and/or when assessing outcomes. | Reduces the risk of observer bias in measuring outcomes, such as behavioral tests or histological analysis. |
| Outcome Measures | Clearly define the primary and secondary outcome measures. | Provides clarity on what specific biological effects of this compound (e.g., cytokine levels, stress hormone reduction) were being measured. |
| Statistical Methods | Provide details of the statistical methods used for all analyses. | Allows for critical appraisal of the data analysis and verification of the reported conclusions about this compound's activity. |
| Experimental Animals | Detail the animals used, including species, strain, sex, and age. | The effects of this compound can vary between different animal models, making this information critical for context and reproducibility. |
| Experimental Procedures | Provide enough detail to allow replication of the procedures performed on the animals. | Ensures transparency and allows other researchers to replicate the experiments to confirm the findings. |
| Results | Report all results for each analysis, including the number of animals, precision measures (e.g., SEM, SD), and statistical significance. | Provides a complete picture of the experimental outcomes, preventing selective reporting of positive results. |
Statistical Methodologies in Preclinical Data Analysis
In preclinical research involving natural compounds, the statistical approach often begins with descriptive statistics to summarize the data, followed by inferential statistics to test hypotheses. The choice of a specific statistical test depends on the study design, the number of groups being compared, and the nature of the data.
Common statistical methods employed in preclinical research relevant to this compound and its source, Withania somnifera, include:
t-Tests: Used to compare the means of two groups. For example, an independent t-test could be used to compare the mean of a physiological marker (e.g., serum cortisol levels) in a this compound-treated group versus a placebo group. researchgate.net
Analysis of Variance (ANOVA): One-way ANOVA is frequently used to compare the means of three or more groups, such as comparing a control group with multiple this compound experimental groups. nih.gov If a significant difference is found, post-hoc tests like Tukey's test are employed to identify which specific groups differ from one another. nih.gov
Non-parametric Tests: When the assumptions of parametric tests (like normal distribution of data) are not met, non-parametric alternatives are used. The Mann-Whitney U test, for instance, is the non-parametric equivalent of the independent t-test. researchgate.net
Regression Analysis: This method is used to model the relationship between variables. In dose-response experiments, regression analysis can be used to fit a curve to the data and estimate key parameters like the half-maximal effective concentration (EC₅₀), which quantifies the potency of this compound.
A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed effect is unlikely to be due to chance. jppres.com The use of statistical software packages such as SPSS or Prism is common for performing these analyses. nih.govjppres.com
Interactive Data Table: Statistical Tests in Preclinical Research
| Statistical Test | Purpose | Example Application in this compound Research Context |
| Independent t-test | Compares the means of two independent groups. | Comparing the reduction in inflammatory markers in a group of rats treated with this compound versus a control group. researchgate.net |
| One-way ANOVA | Compares the means of three or more independent groups. | Evaluating the effect of different experimental conditions of this compound on neuronal cell viability in an in vitro model of neurodegeneration. nih.gov |
| Tukey's Post-Hoc Test | Used after a significant ANOVA result to perform pairwise comparisons between group means. | Determining which specific experimental conditions of this compound led to a significant reduction in tumor cell proliferation compared to the control. nih.gov |
| Mann-Whitney U Test | A non-parametric test to compare differences between two independent groups when data is not normally distributed. | Comparing scores from a behavioral test (which may be ordinal) between animals receiving this compound and a placebo. researchgate.net |
| Linear Regression | Models the linear relationship between a dependent variable and one or more independent variables. | Assessing the dose-dependent relationship between this compound concentration and antioxidant enzyme activity. |
Challenges and Future Research Directions for Sitoindoside Ii
Addressing Research Gaps in Pharmacological Mechanisms
While preliminary studies have identified several biological activities of Sitoindoside II, the precise molecular mechanisms underlying these effects are not fully understood. researchgate.netnih.gov Current research attributes its benefits to broad activities like antioxidant and anti-inflammatory properties. ekb.eg However, a deeper investigation into its specific molecular targets is imperative. Future research must move beyond phenomenological observations to pinpoint the exact signaling pathways, receptors, and enzymes that this compound interacts with. For instance, its anti-inflammatory effects warrant a detailed study of its influence on key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Elucidating these mechanisms is a critical research gap that needs to be addressed to validate its therapeutic use and identify new clinical applications. researchgate.net
Exploring Synergistic Effects with Other Phytochemicals
The medicinal efficacy of herbal extracts is often attributed to the synergistic interaction of multiple constituents. nuevo-group.com Phytochemicals can work in concert to enhance bioavailability, target different aspects of a pathological process, or protect primary active compounds from degradation. cuestionesdefisioterapia.comnuevo-group.com this compound exists within a complex phytochemical matrix in Withania somnifera, alongside other withanolides, alkaloids, and flavonoids. bwo-researches.comfrontiersin.org
Table 1: Potential Mechanisms of Phytochemical Synergy
| Mechanism | Description | Potential Relevance for this compound |
| Bioavailability Enhancement | Co-administered phytochemicals can increase the solubility or absorption of the primary active compound. nuevo-group.com | Combining this compound with compounds that inhibit efflux pumps or enhance gut permeability could increase its systemic levels. |
| Multi-Target Effects | Different compounds act on various molecular targets involved in a disease pathway. nuevo-group.com | Co-administration with other withanolides or flavonoids could simultaneously modulate inflammatory, oxidative, and apoptotic pathways. cuestionesdefisioterapia.com |
| Metabolic Protection | Certain compounds can inhibit enzymes that would otherwise metabolize and inactivate the primary phytochemical. nuevo-group.com | Investigating interactions with inhibitors of cytochrome P450 enzymes could prolong the half-life and activity of this compound. |
| Modulation of Resistance | Synergistic action can help overcome drug resistance mechanisms in pathogens or cancer cells. nuevo-group.com | Combining this compound with other agents may offer a strategy to combat resistance in various therapeutic areas. |
Advancements in Biosynthetic Pathway Engineering
The natural abundance of this compound in Withania somnifera can be low and variable, posing a challenge for its large-scale production and commercialization. pageplace.de While the biosynthetic pathway for withanolides is not yet fully elucidated, advancements in metabolic engineering and biotechnology offer a promising solution. pageplace.deresearchgate.net
Future efforts should focus on identifying and characterizing the specific enzymes and genes involved in the biosynthesis of this compound. researchgate.net Techniques such as gene silencing (RNAi) and overexpression of key enzymes, like cycloartenol (B190886) synthase, could be employed to redirect metabolic flux towards higher production of this specific compound. researchgate.net Furthermore, establishing robust in vitro production systems, such as cell suspension or hairy root cultures, combined with genetic engineering, could provide a sustainable and controlled source of this compound, independent of geographical and environmental constraints. mdpi.com
Development of Novel Analytical Techniques for Complex Matrices
The accurate quantification of this compound in its natural source (Withania somnifera) and in biological samples (e.g., plasma, tissues) is crucial for pharmacokinetic, toxicological, and efficacy studies. nih.govnih.gov However, analyzing this compound within such complex matrices presents a significant challenge due to the presence of numerous structurally similar interfering compounds. nih.govwiley.com
While methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) have been developed for analyzing Withania constituents, there is a need for more sensitive and specific techniques. nih.govresearchgate.net Future research should focus on developing and validating novel analytical methods with improved resolution and lower detection limits. nih.gov This may involve exploring advanced chromatographic techniques, high-resolution mass spectrometry, and sophisticated sample preparation methods like solid-phase microextraction to ensure accurate and reliable quantification of this compound in diverse and complex biological matrices. bwo-researches.com
Potential for Derivatization for Enhanced Efficacy or Specificity
Chemical derivatization offers a strategic avenue to improve the therapeutic properties of a natural compound. jfda-online.com By modifying the chemical structure of this compound, it may be possible to enhance its efficacy, improve its pharmacokinetic profile, or increase its specificity for a particular molecular target. Derivatization can alter properties such as solubility, stability, and ability to cross biological membranes. jfda-online.com
Future research should explore the semi-synthetic derivatization of this compound. For example, introducing specific functional groups could enhance its binding affinity to a target enzyme or receptor. clemson.edu Another application of derivatization is to improve its detectability in analytical methods, where the addition of a specific chemical tag can significantly enhance ionization efficiency for mass spectrometry analysis. nih.gov This dual approach—derivatization for both therapeutic enhancement and analytical improvement—represents a key strategic direction.
| Application Area | Rationale for Derivatization | Example Approach |
| Enhanced Efficacy | To improve biological activity or target specificity. | Acylation or alkylation of hydroxyl groups to modify lipophilicity and cell membrane permeability. jfda-online.com |
| Improved Pharmacokinetics | To increase stability, solubility, or alter metabolic pathways. | Creating prodrugs that release the active this compound in vivo. |
| Enhanced Analytical Detection | To improve sensitivity and specificity in complex matrices. nih.gov | Introducing charged moieties (e.g., using Girard's Reagent) to enhance ionization in mass spectrometry. clemson.edu |
| Structure-Activity Relationship (SAR) Studies | To understand which parts of the molecule are essential for its activity. | Systematically creating a library of derivatives and testing their biological activity. |
Integration of Systems Biology and Omics Approaches in this compound Research
To unravel the complex biological interactions of this compound, a shift from a single-target approach to a holistic, systems-level perspective is required. mdpi.comfrontiersin.org Systems biology, which integrates various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of how this compound affects cellular networks. plantsjournal.comfrontiersin.org
Future research should employ these high-throughput technologies to map the global changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment. researchgate.net This approach can help identify novel mechanisms of action, discover previously unknown therapeutic targets, and reveal potential off-target effects. frontiersin.org Integrating omics data with computational modeling can help construct network pharmacology models to predict the compound's system-wide effects and its interactions with other phytochemicals. plantsjournal.com
Strategic Directions for Translational Preclinical Research
Translating promising laboratory findings into clinical applications is a significant challenge in drug development. pharmafeatures.comdiaglobal.org For this compound, a clear and strategic preclinical development plan is necessary to bridge the gap between basic research and potential human trials. nih.gov
This strategy should begin with the establishment of robust and clinically relevant disease models. nih.gov Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies must be conducted to understand the compound's behavior in a biological system. nih.gov A critical step involves defining a target product profile early in the development process to guide experiments and ensure that the research answers clinically relevant questions. youtube.com Rigorous efficacy and safety studies, conducted under Good Laboratory Practice (GLP) conditions, will be essential for any future regulatory submission for human clinical trials. nih.gov Engaging with regulatory agencies and focusing on patient-centric outcomes will be vital for the successful translation of this compound from a phytochemical of interest to a validated therapeutic agent. nih.gov
Q & A
Q. What established methodologies are recommended for isolating and characterizing Sitoindoside II from plant sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm purity and molecular identity. For reproducibility, detailed protocols for solvent ratios, temperature, and pressure conditions should be documented, referencing peer-reviewed isolation procedures from Withania somnifera studies .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s immunomodulatory activity?
Common assays include macrophage phagocytosis assays (e.g., measuring yeast particle uptake) and cytokine profiling (e.g., ELISA for TNF-α or IL-6). These methods provide quantitative data on immune cell activation. Researchers should standardize cell lines (e.g., RAW 264.7 murine macrophages) and include positive controls (e.g., LPS) to validate assay sensitivity .
Q. How should researchers design dose-response experiments to determine this compound’s bioactivity thresholds?
Use logarithmic dose ranges (e.g., 0.1–100 µM) in triplicate, with Hill slope analysis to estimate EC₅₀ values. Include vehicle controls and cytotoxicity assays (e.g., MTT) to differentiate therapeutic effects from cell death. Statistical methods like ANOVA with post-hoc tests are critical for identifying significant dose-dependent trends .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?
Conduct a meta-analysis of existing data to identify variables such as compound purity (>95% by HPLC), solvent compatibility (e.g., DMSO vs. aqueous solutions), or model systems (e.g., primary cells vs. cell lines). Sensitivity analysis and subgroup stratification (e.g., by species or exposure duration) can resolve inconsistencies .
Q. What strategies optimize this compound extraction yield without compromising structural stability?
Design of Experiments (DOE) frameworks can test variables like extraction time, solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions, while stability studies (e.g., accelerated degradation under light/heat) ensure structural integrity. LC-MS monitoring during process optimization is advised .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in immune modulation?
Integrate transcriptomics (RNA-seq of treated immune cells), proteomics (LC-MS/MS for protein expression), and metabolomics (NMR-based metabolite profiling). Network pharmacology tools (e.g., STRING or KEGG pathway analysis) map interactions between targets and immune pathways, validating hypotheses generated from omics datasets .
Q. What computational methods predict this compound’s molecular targets and off-target interactions?
Molecular docking (e.g., AutoDock Vina) screens against immune-related receptors (e.g., TLR4 or NF-κB). Pharmacophore modeling and machine learning (e.g., random forest classifiers) prioritize high-affinity targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers address batch-to-batch variability in this compound bioactivity studies?
Implement quality control (QC) protocols, including HPLC purity checks (>98%), NMR fingerprinting, and biological standardization (e.g., reference EC₅₀ values in control assays). Use interlaboratory calibration with certified reference materials to minimize variability .
Methodological Considerations
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to assess study heterogeneity. Apply statistical tools like Cochran’s Q-test to evaluate data compatibility across studies .
- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for preclinical studies, ensuring transparent reporting of animal models, randomization, and blinding. Share raw data and analysis scripts via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
